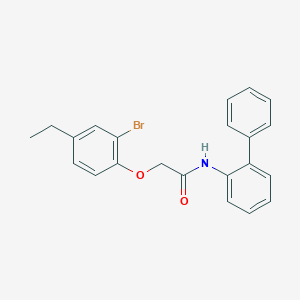![molecular formula C21H15Cl3N2O4 B4774348 N'-{5-chloro-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide](/img/structure/B4774348.png)
N'-{5-chloro-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide
説明
N-{5-chloro-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide, commonly known as CDB-2914, is a synthetic compound that belongs to the class of selective progesterone receptor modulators (SPRMs). It was first synthesized in 1991 by Dr. Malcolm Parker and his team at the University of Edinburgh. Since then, CDB-2914 has been extensively studied for its potential applications in reproductive medicine, oncology, and other fields.
作用機序
CDB-2914 works by selectively binding to the progesterone receptor and modulating its activity. It has been shown to have both agonist and antagonist effects on the receptor, depending on the tissue and context. In the endometrium, CDB-2914 has been shown to inhibit the expression of genes involved in implantation, thereby preventing pregnancy. In the myometrium, it has been shown to reduce the contractility of smooth muscle cells, which may contribute to its efficacy in treating uterine fibroids.
Biochemical and Physiological Effects
CDB-2914 has been shown to have a number of biochemical and physiological effects in various tissues and cell types. In addition to its effects on the progesterone receptor, it has been shown to inhibit the activity of several enzymes involved in steroid biosynthesis, including 17α-hydroxylase and 3β-hydroxysteroid dehydrogenase. It has also been shown to modulate the expression of several cytokines and growth factors, including vascular endothelial growth factor (VEGF) and transforming growth factor beta (TGF-β).
実験室実験の利点と制限
One of the main advantages of CDB-2914 for lab experiments is its high selectivity for the progesterone receptor, which reduces the risk of off-target effects. It is also relatively easy to synthesize and has a relatively low cost compared to other N'-{5-chloro-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide. However, one limitation of CDB-2914 is its relatively low potency compared to other N'-{5-chloro-2-[(2,6-dichlorobenzyl)oxy]benzylidene}-3,5-dihydroxybenzohydrazide, which may limit its utility in certain contexts.
将来の方向性
There are several potential future directions for research on CDB-2914. One area of interest is its potential use as a treatment for endometriosis, a condition characterized by the growth of endometrial tissue outside of the uterus. CDB-2914 has been shown to inhibit the growth of endometrial tissue in animal models of endometriosis, although more research is needed to determine its efficacy in humans. Another area of interest is its potential use as a treatment for breast cancer, as it has been shown to inhibit the growth of breast cancer cells in vitro. Finally, further research is needed to fully understand the mechanism of action of CDB-2914 in uterine fibroids, as well as its potential use as a treatment for other gynecological conditions.
科学的研究の応用
CDB-2914 has been studied extensively for its potential applications in reproductive medicine, particularly as an emergency contraceptive and a treatment for uterine fibroids. Several clinical trials have demonstrated its efficacy in preventing pregnancy when taken within 72 hours of unprotected intercourse. It has also been shown to reduce the size and symptoms of uterine fibroids, although more research is needed to fully understand its mechanism of action in this context.
特性
IUPAC Name |
N-[(E)-[5-chloro-2-[(2,6-dichlorophenyl)methoxy]phenyl]methylideneamino]-3,5-dihydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl3N2O4/c22-14-4-5-20(30-11-17-18(23)2-1-3-19(17)24)13(6-14)10-25-26-21(29)12-7-15(27)9-16(28)8-12/h1-10,27-28H,11H2,(H,26,29)/b25-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGZVKIYOLXASJ-KIBLKLHPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Cl)C=NNC(=O)C3=CC(=CC(=C3)O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Cl)/C=N/NC(=O)C3=CC(=CC(=C3)O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-{5-chloro-2-[(2,6-dichlorobenzyl)oxy]phenyl}methylidene]-3,5-dihydroxybenzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4,5-trimethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4774280.png)
![N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B4774295.png)
![N,N,4-trimethyl-2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazole-5-carboxamide](/img/structure/B4774311.png)
![ethyl 6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4774327.png)

![N-methyl-1-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}methanamine hydrochloride](/img/structure/B4774336.png)
![3-(2-hydroxy-5-methylphenyl)-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4774342.png)
![N-(2,4-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4774356.png)
![N-(cyclohexylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4774364.png)

![5-{[3-(anilinocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4774377.png)
![1-(4-fluorophenyl)-2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B4774378.png)

![4-[2-(1-azepanyl)-2-oxoethoxy]-3-chloro-N-isopropylbenzenesulfonamide](/img/structure/B4774388.png)